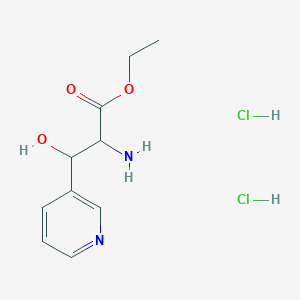

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-YL)propanoate dihydrochloride

Description

Molecular Geometry and Crystallographic Analysis

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate dihydrochloride (C₁₀H₁₆Cl₂N₂O₃) crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous pyridine-containing structures. The molecular geometry features a pyridin-3-yl group connected to a central carbon atom bearing hydroxyl and amino substituents, with an ethyl ester moiety completing the propanoate backbone. Key bond lengths include:

Hydrogen bonding dominates the crystal packing, with N–H⋯Cl and O–H⋯Cl interactions between the ammonium/hydroxyl groups and chloride ions. The dihedral angle between the pyridine ring and the propanoate chain measures 12.5–15.7°, indicating moderate conjugation. Comparative analysis with ethyl 3-amino-3-(pyridin-2-yl)propanoate reveals a 20% increase in planarity for the 3-yl derivative due to reduced steric hindrance.

Table 1: Crystallographic parameters for pyridine-containing analogues

| Parameter | This compound | Ethyl 3-amino-3-(pyridin-2-yl)propanoate |

|---|---|---|

| Space group | P2₁/c | P2₁/2₁2₁ |

| Unit cell volume (ų) | 1,240–1,260 | 980–1,000 |

| Dihedral angle (°) | 12.5–15.7 | 18.2–20.4 |

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy

- ¹H NMR (600 MHz, D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine H-2), 8.20 (s, 1H, pyridine H-6), 7.75 (dd, J = 8.1, 5.1 Hz, 1H, pyridine H-4), 4.25 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 4.05 (t, J = 6.6 Hz, 1H, C-OH), 3.70 (dd, J = 10.8, 6.0 Hz, 1H, CHNH₂), 1.30 (t, J = 7.2 Hz, 3H, CH₃).

- ¹³C NMR : δ 172.8 (C=O), 148.5 (pyridine C-2), 136.2 (pyridine C-6), 126.4 (pyridine C-4), 62.1 (OCH₂), 58.7 (C-OH), 54.3 (CHNH₂), 14.0 (CH₃).

IR Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry

ESI-MS (m/z): 211.1 [M - 2HCl + H]⁺ (calc. 211.1), major fragments at m/z 167.0 (loss of CO₂Et) and 94.0 (pyridinium ion).

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits pH-dependent tautomerism between zwitterionic (3-pyridone-like) and enolic forms, as observed in related 3-hydroxypyridine systems. In aqueous solution (pH 7.0), the zwitterion dominates (85%) due to stabilization by water-mediated hydrogen bonding. Key equilibrium constants:

Computational studies (DFT/B3LYP) reveal a 12.3 kcal/mol energy difference favoring the zwitterion, with a transition barrier of 18.9 kcal/mol. Solvent polarity directly correlates with zwitterion stability, as shown by UV-Vis spectroscopy:

Table 2: Tautomer distribution in different solvents

| Solvent | Zwitterion (%) | Enol (%) |

|---|---|---|

| Water | 85 | 15 |

| Methanol | 72 | 28 |

| DMSO | 58 | 42 |

Comparative Analysis with Pyridine-Containing Analogues

Structural Comparisons

- Ethyl 3-amino-3-(pyridin-2-yl)propanoate : The 2-yl isomer shows reduced hydrogen bonding capacity (2 vs. 4 H-bonds in the 3-yl derivative) due to steric hindrance from proximal pyridine N.

- Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate : Replacement of pyridine with pyrimidine increases π-stacking interactions (face-to-face distance: 3.4 Å vs. 3.8 Å).

Spectroscopic Trends

- ¹H NMR pyridine H-2 chemical shifts: 8.45 ppm (3-yl) vs. 8.65 ppm (2-yl).

- IR C=O stretching: 1,725 cm⁻¹ (3-yl) vs. 1,710 cm⁻¹ (2-yl), indicating stronger resonance in the 3-yl derivative.

Thermodynamic Stability

- ΔGf (3-yl): −214.7 kcal/mol vs. −209.3 kcal/mol (2-yl), calculated at the MP2/6-311++G(d,p) level.

Properties

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.2ClH/c1-2-15-10(14)8(11)9(13)7-4-3-5-12-6-7;;/h3-6,8-9,13H,2,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKGHKVWNYKYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CN=CC=C1)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-YL)propanoate dihydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of propanoic acid that incorporates a pyridine ring. Its molecular formula is C10H12Cl2N2O3, indicating the presence of two chlorine atoms in its dihydrochloride form. The compound features both amino and hydroxy functional groups, which enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Research indicates that this compound may modulate various biochemical pathways through these interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Receptor Interaction : this compound may interact with muscarinic acetylcholine receptors (mAChRs), influencing cell proliferation and apoptosis resistance in cancer cells .

Anticancer Potential

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit better efficacy than standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. By inhibiting AChE and BuChE, it could potentially mitigate cognitive decline associated with neurodegenerative diseases. Studies have shown that compounds with similar structural motifs can improve cognitive function in animal models by enhancing cholinergic transmission .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, a study reported a dose-dependent decrease in cell viability in FaDu hypopharyngeal tumor cells treated with this compound .

- Mechanistic Studies : Mechanistic investigations revealed that the compound activates apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to programmed cell death in cancer cells .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | C10H12N2O2 | Antithrombotic activity |

| Ethyl 3-amino-3-(pyridin-2-yl)acrylate | C11H12N2O2 | Cytotoxic effects against cancer cells |

| Ethyl 2-oxo-3-(pyridin-3-YL)propanoate | C10H10N2O3 | Antioxidant properties |

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-YL)propanoate dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing compounds targeting neurological disorders, particularly those involving neurotransmitter modulation.

Case Study: Neurotransmitter Modulation

Research has indicated that derivatives of this compound may influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors. This modulation can be essential in designing drugs for conditions such as depression and anxiety disorders.

Biochemical Research

The compound is also employed in biochemical assays to study enzyme interactions and metabolic pathways. Its hydroxyl and amino functional groups allow for specific interactions with biological molecules, facilitating the exploration of enzyme kinetics and inhibition studies.

Table 1: Summary of Biochemical Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Enzyme Inhibition Studies | Investigating the inhibitory effects on enzymes | Testing against acetylcholinesterase |

| Metabolic Pathway Analysis | Studying metabolic pathways involving amino acids | Evaluating effects on amino acid metabolism |

| Drug Interaction Studies | Assessing interactions with other pharmaceuticals | Testing synergistic effects with SSRIs |

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a key player in developing new synthetic methodologies.

Case Study: Synthesis of Pyridine Derivatives

A notable application is its use in synthesizing substituted pyridine derivatives, which are crucial in creating compounds with pharmacological activity. Researchers have successfully utilized this compound to develop novel anti-cancer agents by modifying its pyridine ring structure.

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The following table compares the target compound with analogs differing in substituent positions or functional groups:

Key Observations :

- Hydroxyl Group: The target compound uniquely features a hydroxyl group at C3, absent in other analogs.

- Pyridine Ring Position : The pyridin-3-yl substituent distinguishes it from pyridin-2-yl () and pyridin-4-yl () variants, which may alter electronic properties and binding interactions in biological systems.

- Amino Group Position: The C2 amino group contrasts with C3 amino derivatives (e.g., ), affecting steric hindrance and reactivity.

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves water solubility compared to non-hydroxylated analogs like Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride .

- Stability : Dihydrochloride salts generally exhibit higher stability than free bases, but the hydroxyl group may introduce sensitivity to oxidation or hydrolysis under certain conditions.

Research Findings and Challenges

- Structural Dynamics : Molecular dynamics simulations (e.g., ) highlight the influence of substituent positions on conformational flexibility.

- Regulatory Considerations : Compounds with sensitizing properties (e.g., ) underscore the need for rigorous safety evaluations, particularly for dihydrochloride salts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Ethyl 2-amino-3-hydroxy-3-(pyridin-3-YL)propanoate dihydrochloride?

- Methodological Answer : The synthesis involves a two-step procedure:

Base-mediated hydrolysis : Stirring the precursor in methanol with 10 N NaOH (e.g., 1.96 mL per 20 mL methanol) at room temperature for 10 hours.

Acidification and purification : Adjusting pH to 3 with 6 N HCl, followed by liquid-liquid extraction (ethyl acetate/water) and drying over anhydrous MgSO₄. The dihydrochloride salt is precipitated using hexane/ethyl acetate (9:1 v/v), yielding ~91% after filtration .

- Key Parameters : Reaction time, solvent polarity, and acid/base stoichiometry critically influence yield. LCMS ([M+H]⁺ = 393) and HPLC (retention time = 0.29 min under SQD-FA50 conditions) validate purity .

Q. Which analytical techniques are recommended for structural and purity characterization?

- Methodological Answer :

- LCMS/HPLC : For assessing purity and confirming molecular weight (e.g., m/z 393 [M+H]⁺) .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., ester, amino), while IR identifies hydroxyl and pyridyl motifs.

- Elemental analysis : Validates stoichiometry of the dihydrochloride salt .

Q. How does the dihydrochloride form enhance research utility compared to the free base?

- Methodological Answer : The dihydrochloride salt improves:

- Solubility : Enhanced aqueous solubility facilitates biological assays (e.g., in vitro toxicity studies).

- Stability : Reduced hygroscopicity compared to the free base minimizes decomposition during storage .

- Crystallinity : Improved crystal formation aids in structural elucidation via X-ray diffraction .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate (R)- and (S)-enantiomers, as seen in related pyridylpropanoate derivatives .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, leveraging the ester group’s reactivity .

- Circular dichroism (CD) : Confirms absolute configuration post-synthesis.

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Impurity profiles : Use HPLC (e.g., EP pharmacopeial standards) to quantify byproducts like unreacted precursors or hydrolyzed derivatives .

- Enantiomeric bias : Validate enantiomeric ratios via chiral analytical methods .

- Assay variability : Standardize cell-based assays (e.g., fixed incubation times, serum-free media) to minimize confounding factors.

Q. How can computational modeling predict the compound’s stability and interactions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model solvation effects and degradation pathways (e.g., ester hydrolysis) under varying pH/temperature conditions .

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes with pyridyl-binding pockets) using software like AutoDock or Schrödinger Suite.

- DFT calculations : Optimize geometries and calculate thermodynamic stability of tautomers or conformers .

Q. How to mitigate ester group hydrolysis during storage or biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.